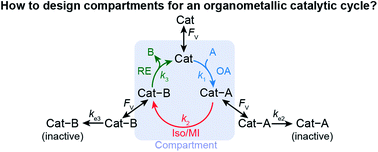A generalized kinetic model for compartmentalization of organometallic catalysis†
Chemical Science Pub Date: 2022-01-05 DOI: 10.1039/D1SC04983F
Abstract
Compartmentalization is an attractive approach to enhance catalytic activity by retaining reactive intermediates and mitigating deactivating pathways. Such a concept has been well explored in biochemical and more recently, organometallic catalysis to ensure high reaction turnovers with minimal side reactions. However, the scarcity of theoretical frameworks towards confined organometallic chemistry impedes broader utility for the implementation of compartmentalization. Herein, we report a general kinetic model and offer design guidance for a compartmentalized organometallic catalytic cycle. In comparison to a non-compartmentalized catalysis, compartmentalization is quantitatively shown to prevent the unwanted intermediate deactivation, boost the corresponding reaction efficiency (γ), and subsequently increase catalytic turnover frequency (TOF). The key parameter in the model is the volumetric diffusive conductance (FV) that describes catalysts' diffusion propensity across a compartment's boundary. Optimal values of FV for a specific organometallic chemistry are needed to achieve maximal values of γ and TOF. As illustrated in specific reaction examples, our model suggests that a tailored compartment design, including the use of nanomaterials, is needed to suit a specific organometallic catalytic cycle. This work provides justification and design principles for further exploration into compartmentalizing organometallics to enhance catalytic performance. The conclusions from this work are generally applicable to other catalytic systems that need proper design guidance in confinement and compartmentalization.

Recommended Literature
- [1] Contents
- [2] Synthesis of multi-hollow clay-armored latexes by surfactant-free emulsion polymerization of styrene mediated by poly(ethylene oxide)-based macroRAFT/Laponite complexes†
- [3] Visible light driven hydrogen production from a photo-active cathode based on a molecular catalyst and organic dye-sensitized p-type nanostructured NiO†‡
- [4] Determination of Trimethoprim in Tissues Using Liquid Chromatography–Thermospray Mass Spectrometry
- [5] Environmentally benign bio-inspired synthesis of Au nanoparticles, their self-assembly and agglomeration†
- [6] Liquid–liquid interface-mediated room-temperature synthesis of amorphous NiCo pompoms from ultrathin nanosheets with high catalytic activity for hydrazine oxidation†
- [7] Stereoselective synthesis of syn and anti 1,2-hydroxyalkyl moieties by Cu-catalyzed asymmetric allylic alkylation†
- [8] Microwave-assisted xylanase reaction: impact in the production of prebiotic xylooligosaccharides†
- [9] Solid- and solution-state structural transformations in flexible lead(ii) supramolecular polymers†
- [10] Morphology optimization of perovskite films for efficient sky-blue light emitting diodes via a novel green anti-solvent dimethyl carbonate†










